molecular formula C9H7FO4 B1438230 2-(5-Fluoro-2-methoxyphenyl)-2-oxoacetic acid CAS No. 1094355-95-9

2-(5-Fluoro-2-methoxyphenyl)-2-oxoacetic acid

Cat. No.: B1438230
CAS No.: 1094355-95-9
M. Wt: 198.15 g/mol
InChI Key: XVHHDGKPYSLUQG-UHFFFAOYSA-N
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Description

2-(5-Fluoro-2-methoxyphenyl)-2-oxoacetic acid is an organic compound with the molecular formula C9H9FO3 and a molecular weight of 184.16 g/mol It is characterized by the presence of a fluorine atom and a methoxy group attached to a phenyl ring, along with an oxoacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Fluoro-2-methoxyphenyl)-2-oxoacetic acid can be achieved through several synthetic routes. One common method involves the use of 2-fluoro-5-methoxyphenylboronic acid as a starting material . This compound undergoes a series of reactions, including Suzuki-Miyaura cross-coupling, to introduce the desired functional groups. The reaction conditions typically involve the use of palladium catalysts and appropriate ligands under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(5-Fluoro-2-methoxyphenyl)-2-oxoacetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl groups, forming alcohol derivatives.

    Substitution: The fluorine atom and methoxy group on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-(5-Fluoro-2-methoxyphenyl)-2-oxoacetic acid has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-(5-Fluoro-2-methoxyphenyl)-2-oxoacetic acid involves its interaction with specific molecular targets. The fluorine atom and methoxy group can influence the compound’s binding affinity to enzymes and receptors, modulating their activity. The oxoacetic acid moiety can participate in hydrogen bonding and electrostatic interactions, further affecting the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-Fluoro-2-methoxyphenyl)-2-oxoacetic acid is unique due to the presence of both fluorine and methoxy groups on the phenyl ring, along with the oxoacetic acid moiety. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

2-(5-fluoro-2-methoxyphenyl)-2-oxoacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FO4/c1-14-7-3-2-5(10)4-6(7)8(11)9(12)13/h2-4H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVHHDGKPYSLUQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)C(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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